molecular formula C11H8O2S B098702 1H-naphtho[2,1-b]thiete 2,2-dioxide CAS No. 16205-74-6

1H-naphtho[2,1-b]thiete 2,2-dioxide

Cat. No. B098702
CAS RN: 16205-74-6
M. Wt: 204.25 g/mol
InChI Key: VTUOSFZGQWDRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-naphtho[2,1-b]thiete 2,2-dioxide is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique molecular structure that makes it an attractive candidate for the development of new materials, drugs, and catalysts. In

Scientific Research Applications

1H-naphtho[2,1-b]thiete 2,2-dioxide has shown promising applications in various scientific research fields, including materials science, drug discovery, and catalysis. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In drug discovery, 1H-naphtho[2,1-b]thiete 2,2-dioxide has been investigated for its potential as an anticancer agent, as it has shown potent cytotoxic activity against various cancer cell lines. In catalysis, this compound has been used as a catalyst for various organic reactions, such as the oxidation of alcohols and the synthesis of heterocyclic compounds.

Mechanism Of Action

The mechanism of action of 1H-naphtho[2,1-b]thiete 2,2-dioxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.

Biochemical And Physiological Effects

1H-naphtho[2,1-b]thiete 2,2-dioxide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-naphtho[2,1-b]thiete 2,2-dioxide in lab experiments is its unique molecular structure, which makes it an attractive candidate for the development of new materials, drugs, and catalysts. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 1H-naphtho[2,1-b]thiete 2,2-dioxide. One direction is the synthesis of new derivatives of this compound with improved solubility and potency. Another direction is the investigation of the mechanism of action of this compound, which may lead to the development of new therapeutic agents for the treatment of cancer and other diseases. Additionally, the use of 1H-naphtho[2,1-b]thiete 2,2-dioxide as a catalyst for various organic reactions may also be explored further.

Synthesis Methods

The synthesis of 1H-naphtho[2,1-b]thiete 2,2-dioxide can be achieved through various methods, including the reaction of 2-naphthol with sulfur and a suitable oxidant. Another method involves the reaction of 2-naphthol with sulfur and a suitable oxidant in the presence of a catalyst. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

properties

CAS RN

16205-74-6

Product Name

1H-naphtho[2,1-b]thiete 2,2-dioxide

Molecular Formula

C11H8O2S

Molecular Weight

204.25 g/mol

IUPAC Name

1H-naphtho[2,1-b]thiete 2,2-dioxide

InChI

InChI=1S/C11H8O2S/c12-14(13)7-10-9-4-2-1-3-8(9)5-6-11(10)14/h1-6H,7H2

InChI Key

VTUOSFZGQWDRMB-UHFFFAOYSA-N

SMILES

C1C2=C(S1(=O)=O)C=CC3=CC=CC=C23

Canonical SMILES

C1C2=C(S1(=O)=O)C=CC3=CC=CC=C23

synonyms

1H-Naphtho[2,1-b]thiete 2,2-dioxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.